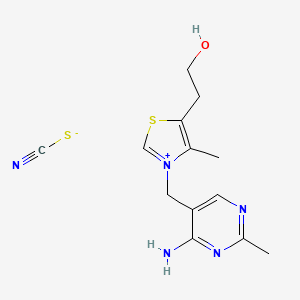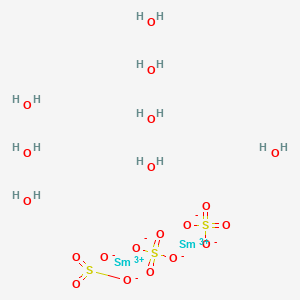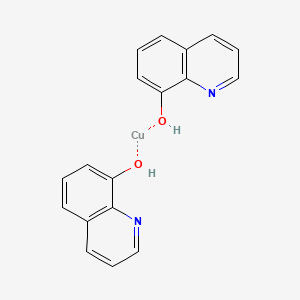
XANTHAN GUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthan gum is a water-soluble polysaccharide produced by the bacterium Xanthomonas campestris. It is widely known for its use as a food additive, typically serving as an emulsifier, stabilizer, or thickener . This compound is commonly used in conjunction with other thickening agents to improve the stability and texture of food, pharmaceuticals, and cosmetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xanthan gum is produced through the fermentation of glucose or sucrose by Xanthomonas campestris. The fermentation process is carried out in a well-aerated and stirred medium, where the xanthan polymer is produced extracellularly . The fermentation broth is then pasteurized to kill the bacteria, and the this compound is precipitated using isopropyl alcohol. The precipitate is dried and milled to produce a fine powder .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process typically includes the following steps:
Fermentation: Glucose or sucrose is fermented by in a well-aerated and stirred medium.
Pasteurization: The fermentation broth is pasteurized to kill the bacteria.
Precipitation: this compound is precipitated using isopropyl alcohol.
Drying and Milling: The precipitate is dried and milled to produce a fine powder.
Análisis De Reacciones Químicas
Types of Reactions: Xanthan gum primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its stable polysaccharide structure .
Common Reagents and Conditions: Hydrolysis of this compound can be achieved using acids or enzymes under controlled conditions. The reaction typically involves breaking down the polysaccharide into its constituent monosaccharides .
Major Products: The major products formed from the hydrolysis of this compound are glucose, mannose, and glucuronic acid .
Aplicaciones Científicas De Investigación
Xanthan gum has a wide range of applications in scientific research, including but not limited to:
Chemistry:
Biology:
- Employed in cell culture media as a thickening agent to provide a suitable environment for cell growth .
Medicine:
- Utilized in drug formulations as a controlled-release agent to regulate the release of active pharmaceutical ingredients .
Industry:
Mecanismo De Acción
Xanthan gum exerts its effects primarily through its ability to form viscous solutions when hydrated. The long chains of sugars in this compound interact with water molecules, forming a gel-like structure that increases the viscosity of the solution . This property allows this compound to stabilize emulsions, suspend particles, and provide a consistent texture in various products .
Comparación Con Compuestos Similares
Guar Gum: Another polysaccharide used as a thickening agent.
Carrageenan: Extracted from red seaweed, it is used as a thickener and stabilizer in dairy products and meat products.
Uniqueness of Xanthan Gum: this compound is unique due to its high stability under a wide range of temperatures and pH levels. It retains its thickening properties even when subjected to heat or acidic conditions, making it particularly useful in a variety of industrial applications .
Propiedades
Número CAS |
11078-31-2 |
|---|---|
Fórmula molecular |
(C35H49O29)n |
Peso molecular |
1000000 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)




